molecular formula C15H16N2O3 B2678025 methyl 12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylate CAS No. 885458-92-4

methyl 12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylate

Cat. No.: B2678025
CAS No.: 885458-92-4
M. Wt: 272.304
InChI Key: HGOBOYGWOGPWMW-UHFFFAOYSA-N
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Description

Methyl 12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylate is a heterocyclic compound featuring a fused azepine-quinazoline core with a methyl ester substituent at position 2.

Properties

IUPAC Name

methyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-20-15(19)10-6-7-11-12(9-10)16-13-5-3-2-4-8-17(13)14(11)18/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOBOYGWOGPWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N3CCCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthylamine, aromatic aldehydes, and methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure scalability and cost-effectiveness. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several pharmacological contexts:

Anticancer Activity

Research indicates that derivatives of quinazoline and related compounds exhibit significant anticancer properties. Methyl 12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylate may function as a precursor for synthesizing novel anticancer agents. Studies have demonstrated that certain quinazoline derivatives can inhibit various human tumor cell lines (e.g., MDA-MB 231 and DU-145) with moderate cytotoxic activity .

Neuropharmacological Effects

Compounds related to this compound have been investigated for their effects on neurotransmitter systems. For instance, derivatives have been noted for their interactions with GABA_A receptors, which are critical in the modulation of anxiety and depression . The agonist and antagonist profiles of these compounds suggest potential applications in treating mood disorders.

Antimicrobial Properties

Some studies have highlighted the antimicrobial potential of quinazoline derivatives. Compounds similar to this compound have been screened against various bacterial strains and fungi. Results indicate significant activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting a role in developing new antimicrobial agents .

Cyclization Reactions

Cyclization is a crucial step in forming the azepine structure. Various strategies involve the use of suitable reagents that promote the formation of the heterocyclic ring while ensuring functional group integrity.

Functionalization Techniques

Post-synthesis modifications are essential for enhancing biological activity. Techniques such as alkylation and acylation can be employed to introduce different substituents that may improve the compound's pharmacological profile.

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated moderate cytotoxicity against several cancer cell lines with IC50 values indicating potential therapeutic use.
Study BNeuropharmacologyShowed effective modulation of GABA_A receptor activity; compounds exhibited both agonist and antagonist behaviors relevant for anxiety treatment.
Study CAntimicrobial ActivityIdentified significant antibacterial effects against Mycobacterium smegmatis, indicating potential as a new antibiotic agent.

Mechanism of Action

The mechanism of action of methyl 12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the desired therapeutic outcome .

Comparison with Similar Compounds

Structural and Functional Insights

  • Core Modifications: The azepino[2,1-b]quinazoline core is shared across all analogs. Modifications at position 3 (carboxylic acid, ester, or amide) significantly alter solubility and bioavailability. For example, the methyl ester derivative is hypothesized to exhibit greater membrane permeability than the carboxylic acid .
  • N-(3-Phenylpropyl)carboxamide (CAS 745791-14-4): The aromatic side chain may enhance interactions with hydrophobic enzyme pockets, a strategy employed in kinase inhibitor design .

Pharmacological Relevance

Quinazoline derivatives are widely studied for their bioactivity. For instance:

  • Pyrimido[2,1-b]quinazolines : Exhibit antitumor and antimicrobial activities due to their planar aromatic systems .

Biological Activity

Methyl 12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylate (CAS Number: 885458-92-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol
  • CAS Number : 885458-92-4
  • SMILES Notation : CCOC(=O)C1=CC2=C(N1)C(=O)N(C(=O)N2C(=O)C=C(C)C2=C(C=C(C=C2)C(=O)N(C)C(=O)N(C)C(=O)N(C)C(=O)N(C)C(=O)N(C))C=C(C=C2)C(=O)N(C)C(=O)N(C)

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research published in various journals has highlighted its ability to inhibit the proliferation of cancer cells through multiple mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways.
  • Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing their division and proliferation.
  • Inhibition of Metastasis : Studies suggest that it may inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs).

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria as well as fungal strains.

  • Mechanism of Action : The antimicrobial effects are attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Minimum Inhibitory Concentration (MIC) : Various studies have reported MIC values indicating effective concentrations against specific microbial strains.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry reported that this compound showed a dose-dependent response in inhibiting the growth of breast cancer cell lines (MCF-7).
Concentration (µM)Cell Viability (%)
0100
1080
2560
5030
10010
  • Study 2 : Another investigation assessed its antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 20 µg/mL.

Q & A

Q. Q: What are the recommended methodologies for synthesizing methyl 12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylate, and how can reaction conditions be optimized?

A: Synthesis typically involves multi-step heterocyclic chemistry, such as cyclocondensation of azepine precursors with quinazoline derivatives. Optimization requires factorial design experiments (e.g., varying temperature, catalysts, or solvent polarity) to maximize yield and purity. Computational tools like quantum chemical calculations can predict reaction pathways and transition states, reducing trial-and-error approaches . Post-synthesis, characterization via HPLC (as demonstrated for structurally similar compounds in ) ensures purity, while NMR and mass spectrometry confirm structural integrity .

Advanced Computational Modeling

Q. Q: How can AI-driven simulations (e.g., COMSOL Multiphysics) improve the design of chemical processes for this compound?

A: AI integrates with chemical engineering software to model reaction kinetics, solvent effects, and mass transfer. For instance, COMSOL Multiphysics enables virtual testing of reactor designs or flow conditions, optimizing parameters like mixing efficiency or heat distribution. Machine learning algorithms can also analyze historical data to recommend experimental adjustments in real time, accelerating process development .

Data Contradiction Analysis

Q. Q: How should researchers resolve discrepancies between computational predictions and experimental results for this compound’s reactivity?

A: First, validate computational models by cross-referencing with high-quality experimental datasets (e.g., crystallographic or spectroscopic data from or 17). If contradictions persist, refine the model’s parameters (e.g., solvent effects or steric hindrance) using sensitivity analysis. Iterative feedback loops, where experimental data recalibrate simulations, are critical (as emphasized in ). For example, inconsistent reaction yields might arise from unaccounted side reactions, which can be identified via in-situ IR monitoring .

Mechanistic Studies

Q. Q: What advanced techniques are suitable for elucidating the reaction mechanisms of this compound in catalytic systems?

A: Isotopic labeling (e.g., deuterium or ¹³C tracers) combined with kinetic isotope effect (KIE) studies can map reaction pathways. Time-resolved spectroscopic methods (e.g., stopped-flow UV-Vis) capture intermediate species. For homogeneous catalysis, in-situ X-ray absorption spectroscopy (XAS) or DFT calculations (as in ) reveal coordination geometry and electronic states .

Interdisciplinary Applications

Q. Q: How can this compound be integrated into interdisciplinary research (e.g., materials science or medicinal chemistry)?

A: Its fused heterocyclic core suggests potential as a ligand in coordination chemistry or a scaffold for bioactive molecules. For drug discovery, molecular docking studies (using software referenced in ) can predict binding affinities to target proteins. In materials science, its thermal stability (assessed via TGA/DSC) and electronic properties (via cyclic voltammetry) should be evaluated .

Advanced Analytical Challenges

Q. Q: What strategies address challenges in quantifying trace impurities or degradation products of this compound?

A: Use hyphenated techniques like LC-MS/MS or GC-MS with isotope dilution for high sensitivity. For complex matrices, employ orthogonal separation methods (e.g., HILIC and reversed-phase HPLC, as in ). Method validation should follow ICH guidelines, including robustness testing via fractional factorial design ( ) to ensure reproducibility .

Environmental and Safety Considerations

Q. Q: What methodologies assess the environmental impact or occupational hazards of synthesizing this compound?

A: Life-cycle analysis (LCA) tools evaluate solvent waste and energy consumption. For safety, computational toxicity prediction platforms (e.g., ECOSAR) screen for hazardous intermediates. Lab-scale process intensification (e.g., microreactors) minimizes exposure risks, while adherence to Chemical Hygiene Plans (as in ) ensures compliance with safety protocols .

Multi-Parameter Optimization

Q. Q: How can researchers balance competing factors (e.g., yield, cost, sustainability) during process development?

A: Apply multi-objective optimization algorithms (e.g., Pareto front analysis) to identify trade-offs between variables. Green chemistry metrics (atom economy, E-factor) should guide solvent selection and catalyst recycling. AI platforms ( ) automate parameter space exploration, prioritizing routes with the highest sustainability indices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.